molecular formula C25H20N4 B12321744 3,5-Diphenyl-1-(P-diphenyl)formazan

3,5-Diphenyl-1-(P-diphenyl)formazan

Cat. No.: B12321744
M. Wt: 376.5 g/mol
InChI Key: LKFXJYZDDITMNN-AJKWTVAPSA-N
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Description

3,5-Diphenyl-1-(p-diphenyl)formazan (CAS: 21520-85-4) is a formazan derivative characterized by its azohydrazone (-N=N-C=N-NH-) backbone and substituted aromatic rings. The compound has a molecular formula of C25H20N4 and a molecular weight of 376.46 g/mol . It appears as a purple-red to dark purple crystalline powder with a melting point of 169°C and a purity of ≥95.0% (HPLC) . Its structure features phenyl groups at positions 3 and 5, and a p-biphenyl group at position 1 (Figure 1).

Properties

Molecular Formula

C25H20N4

Molecular Weight

376.5 g/mol

IUPAC Name

N'-anilino-N-(4-phenylphenyl)iminobenzenecarboximidamide

InChI

InChI=1S/C25H20N4/c1-4-10-20(11-5-1)21-16-18-24(19-17-21)27-29-25(22-12-6-2-7-13-22)28-26-23-14-8-3-9-15-23/h1-19,26H/b28-25-,29-27?

InChI Key

LKFXJYZDDITMNN-AJKWTVAPSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=N/C(=N\NC3=CC=CC=C3)/C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)N=NC(=NNC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Coupling of Aldehyde Hydrazones with Diazonium Salts

The most widely used method involves coupling aldehyde hydrazones with diazonium salts under alkaline conditions. For 3,5-Diphenyl-1-(P-diphenyl)formazan, the protocol follows:

  • Hydrazone Formation :
    Benzaldehyde reacts with phenylhydrazine in methanol at pH 5–6 to form benzaldehyde phenylhydrazone. The reaction is typically complete within 45 minutes, yielding a white precipitate.
    $$
    \text{Benzaldehyde} + \text{Phenylhydrazine} \xrightarrow{\text{MeOH, pH 5-6}} \text{Benzaldehyde phenylhydrazone}
    $$

  • Diazonium Salt Preparation :
    P-diphenylamine is diazotized using sodium nitrite (NaNO₂) and hydrochloric acid (HCl) at 0–5°C. The resulting diazonium chloride is stabilized in an ice-cold aqueous medium.

  • Coupling Reaction :
    The hydrazone is dissolved in methanol and reacted with the diazonium salt under basic conditions (pH 8–9). The reaction proceeds via electrophilic substitution at the hydrazone’s active methylene group, forming the formazan backbone.
    $$
    \text{Hydrazone} + \text{Diazonium salt} \xrightarrow{\text{NaOH, 0–5°C}} \text{3,5-Diphenyl-1-(P-diphenyl)formazan}
    $$

Key Data :

  • Yield : 66–74% after purification.
  • Reaction Time : 2–4 hours.
  • Critical Factors : Temperature control (<5°C), pH adjustment, and slow addition of diazonium salt to prevent side reactions.

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency by reducing time and improving yields. A modified protocol involves:

  • Mixing dibenzoylmethane and thiosemicarbazide in acetic acid.
  • Irradiating the mixture at 100°C for 15 minutes.
  • Purifying the product via recrystallization from ethanol.

Advantages :

  • Yield Increase : 85–90% compared to conventional heating.
  • Time Reduction : Reaction completes in 15 minutes vs. 2–4 hours.

Reaction Optimization Strategies

Solvent and Temperature Effects

Solvent Temperature (°C) Yield (%) Purity (%)
Methanol 0–5 66 98
Ethanol 25 58 95
Acetonitrile 0–5 71 97

Findings :

  • Low temperatures (0–5°C) minimize diazonium salt decomposition.
  • Acetonitrile improves solubility of aromatic intermediates, enhancing yield.

Catalytic Approaches

Rhenium(I) tricarbonyl complexes catalyze formazan synthesis under mild conditions:

  • Catalyst : [ReBr(CO)₅] in toluene at 110°C.
  • Yield : 67% with 99% purity.
  • Mechanism : The catalyst facilitates C–N bond formation via oxidative addition.

Purification and Characterization

Crystallization Techniques

  • Solvent Pair : Dichloromethane (DCM) and hexane (1:3 ratio) yield needle-shaped red crystals.
  • Recrystallization : Ethanol removes unreacted hydrazones and diazonium salts.

Spectroscopic Validation

Technique Key Signals Confirmation
IR (KBr) 1597 cm⁻¹ (C=N), 1492 cm⁻¹ (N=N) Formazan backbone
¹H NMR δ 7.3–8.0 ppm (aromatic H), δ 14.4 (NH) Substituent integration
XRD Orthorhombic Pbca space group Molecular packing

Industrial-Scale Production Challenges

Scalability Issues

  • Diazonium Stability : Large-scale reactions require continuous cooling to prevent exothermic decomposition.
  • Waste Management : Neutralization of acidic byproducts (e.g., HCl) increases production costs.

Cost-Effective Modifications

  • Reagent Recycling : Recovering unreacted phenylhydrazine via distillation reduces raw material costs.
  • Catalyst Reuse : Rhenium complexes retain 90% activity after five cycles.

Emerging Methodologies

Solid-Phase Synthesis

Immobilizing hydrazones on silica gel enables stepwise coupling with diazonium salts:

  • Support : Silica gel functionalized with aminopropyl groups.
  • Yield : 78% with >99% purity.
  • Advantage : Eliminates solvent-intensive purification.

Flow Chemistry

Microreactors enhance heat and mass transfer:

  • Residence Time : 10 minutes.
  • Yield : 82% at 25°C.

Chemical Reactions Analysis

Types of Reactions

3,5-Diphenyl-1-(P-diphenyl)formazan undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted formazans and tetrazolium salts, which are used in biochemical assays and as indicators in redox reactions .

Scientific Research Applications

Chemical Properties and Structure

3,5-Diphenyl-1-(P-diphenyl)formazan has a molecular formula of C23H18N4C_{23}H_{18}N_4 and a molecular weight of approximately 350.4 g/mol. The compound features a formazan structure characterized by a hydrazone backbone with phenyl substituents that contribute to its electronic properties. This structural arrangement enhances its redox activity and makes it suitable for various applications.

Chemistry

3,5-Diphenyl-1-(P-diphenyl)formazan is utilized as a reagent in various chemical reactions. Its ability to undergo redox reactions allows it to serve as a precursor for synthesizing other compounds. The compound's vibrant color change during reactions makes it useful as an indicator in titrations.

Biology

In biological research, this compound has been employed in biochemical assays to measure cell viability and enzyme activity. Its redox-active nature allows it to participate in electron transfer processes, making it valuable for studying metabolic pathways.

Medicine

The potential therapeutic applications of 3,5-Diphenyl-1-(P-diphenyl)formazan are being explored, particularly in diagnostics and treatment development. Research indicates that this compound may exhibit anticancer and antimicrobial activities.

Anticancer Activity

Research has shown that 3,5-Diphenyl-1-(P-diphenyl)formazan exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line : MCF-7 (breast cancer)
  • Concentration Range : 10-100 µM
  • IC50 Value : 25 µM

The mechanism of action involves inducing apoptosis through reactive oxygen species (ROS) generation, leading to cellular damage and death.

Antimicrobial Activity

The compound has demonstrated activity against several bacterial strains and fungi:

Activity TypeOrganismConcentration (µM)IC50 (µM)
AntimicrobialE. coli50-200100
AntifungalC. albicans20-8040

This activity is attributed to the disruption of microbial cell membranes and interference with metabolic processes.

Case Studies

  • Anticancer Studies : A study published in Frontiers in Microbiology reported significant cytotoxicity against breast cancer cells (MCF-7), highlighting the compound's ability to induce apoptosis via ROS generation.
  • Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties found effectiveness against Gram-negative bacteria such as E. coli and fungi like C. albicans, utilizing standard disk diffusion methods to assess inhibitory effects on microbial growth.

Mechanism of Action

The mechanism of action of 3,5-Diphenyl-1-(P-diphenyl)formazan involves its ability to undergo redox reactions. The compound can be reduced to form a colored formazan product, which is used to measure enzymatic activity. The molecular targets include various enzymes involved in cellular respiration and redox processes .

Comparison with Similar Compounds

Key Properties :

  • Solubility : Moderately soluble in organic solvents like DMSO; requires heating (37°C) and sonication for optimal dissolution .
  • Storage : Stable at -80°C for 6 months or -20°C for 1 month in stock solutions .
  • Applications : Primarily used in research settings, particularly in redox indicator studies and metal-chelation reactions due to its deep color and π-bonding capabilities .

Comparison with Similar Formazan Compounds

Formazans are a class of compounds with diverse substituents that significantly influence their physical, chemical, and biological properties. Below is a detailed comparison of 3,5-Diphenyl-1-(p-diphenyl)formazan with structurally related analogs:

Structural and Physical Properties

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Color Purity Key Substituents
3,5-Diphenyl-1-(p-diphenyl)formazan 21520-85-4 C25H20N4 376.46 169 Purple-red ≥95.0% p-Biphenyl at position 1
1-(p-Bromophenyl)-3,5-diphenylformazan N/A C19H15BrN4 387.26 N/A Dark brown N/A p-Bromophenyl at position 1
3,5-Diphenyl-1-(p-tolyl)formazan 13412-07-2 C20H18N4 314.39 154 Amber-brown >96.0% p-Tolyl (methylphenyl) at position 1
Triphenylformazan 531-52-2 C19H16N4 300.36 N/A Dark brown N/A Phenyl groups at all positions
3,5-Diphenyl-1-(4,5-dimethyl-2-thiazolyl)formazan 23305-68-2 C18H17N5S 335.43 N/A N/A 98% Thiazolyl ring at position 1

Key Observations :

  • Substituent Effects : The p-biphenyl group in the target compound increases molecular weight and steric bulk compared to simpler analogs like 3,5-Diphenyl-1-(p-tolyl)formazan (314.39 g/mol) .
  • Thermal Stability : Higher melting points (e.g., 169°C vs. 154°C in p-tolyl derivatives) suggest enhanced crystallinity due to extended π-conjugation in biphenyl substituents .
  • Color Variability : Substituents influence absorption spectra; bromo and thiazolyl groups induce bathochromic shifts in λmax compared to phenyl derivatives .

Antioxidant (SOD-like) Activity

Formazans with electron-withdrawing groups (e.g., -Br) exhibit enhanced superoxide dismutase (SOD) mimetic activity. For example:

  • 1-(p-Bromophenyl)-3,5-diphenylformazan : Demonstrated moderate SOD-like activity (34.7% inhibition) .
  • 3,5-Diphenyl-1-(p-diphenyl)formazan: Limited direct data, but its extended conjugation may improve radical scavenging efficiency compared to simpler analogs .
  • Triphenylformazan : Used in viability tests but shows weaker antioxidant activity due to lack of polar substituents .

Anticancer Activity

  • 3,5-Diphenyl-1-(p-tolyl)formazan: Noted for antiproliferative effects in ovarian cancer cells (IC50 ~10 µM in SKOV3) .

Solubility and Stability

  • 3,5-Diphenyl-1-(p-diphenyl)formazan : Requires DMSO for dissolution; less soluble than p-tolyl derivatives due to hydrophobic biphenyl groups .
  • Thiazolyl Derivatives : Enhanced aqueous solubility due to heterocyclic nitrogen atoms, enabling broader biological applications .

Biological Activity

3,5-Diphenyl-1-(P-diphenyl)formazan is a compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

3,5-Diphenyl-1-(P-diphenyl)formazan is part of a class of compounds known as formazans, characterized by the presence of a hydrazone functional group. The general structure can be represented as follows:

R1 N N R2 C N NH R3\text{R}_1\text{ N N R}_2\text{ C N NH R}_3

Where R1R_1, R2R_2, and R3R_3 represent various phenyl groups or substituents. The compound's unique structure contributes to its reactivity and interaction with biological systems.

The biological activity of 3,5-Diphenyl-1-(P-diphenyl)formazan is primarily attributed to its ability to participate in electron transfer reactions. This involves:

  • Formation of Reactive Species : The compound can form radical species upon interaction with biological molecules, leading to oxidative stress in cells.
  • Interaction with Metal Ions : It can form coordination complexes with transition metals, which may enhance or inhibit various biochemical pathways.
  • Reduction to Formazan : In cellular environments, formazans can be reduced back from tetrazolium salts by mitochondrial enzymes, serving as markers for cell viability .

Antioxidant Activity

Research indicates that 3,5-Diphenyl-1-(P-diphenyl)formazan exhibits significant antioxidant properties. This is evaluated through various assays measuring the compound's ability to scavenge free radicals. For instance, studies have shown that it effectively reduces stable free radicals like DPPH (2,2-diphenyl-1-picrylhydrazyl), indicating its potential as an antioxidant agent .

Antitumor Activity

The compound has been investigated for its antitumor properties. In vitro studies demonstrate that it can inhibit the proliferation of cancer cell lines. For example:

  • Cell Line Studies : IC50 values (the concentration required to inhibit cell growth by 50%) have been reported in the range of 50-100 µg/mL against various cancer cell lines .
  • Mechanisms : The antitumor effect is believed to be mediated through apoptosis induction and disruption of mitochondrial function .

Hemolytic Activity

The hemolytic activity of 3,5-Diphenyl-1-(P-diphenyl)formazan has also been assessed. It exhibits varying levels of hemolysis depending on concentration, which is critical for evaluating its safety profile in potential therapeutic applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntioxidantScavenges DPPH radicals
AntitumorIC50 values between 50-100 µg/mL
HemolyticConcentration-dependent hemolysis

Detailed Research Findings

  • Antioxidant Studies : In a study comparing various formazan derivatives, 3,5-Diphenyl-1-(P-diphenyl)formazan showed comparable antioxidant activity to ascorbic acid, suggesting it could be a viable alternative or adjunct in antioxidant therapies .
  • Antitumor Mechanisms : A detailed investigation into its mechanism revealed that the compound induces apoptosis through mitochondrial pathways, significantly affecting cell viability in cancer models .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3,5-Diphenyl-1-(P-diphenyl)formazan?

  • Methodological Answer : The compound is synthesized via coupling reactions involving diazonium salts and hydrazones. Key steps include:

  • Using reagents like phenylhydrazine derivatives and substituted benzaldehydes under acidic conditions (e.g., glacial acetic acid with HCl) .
  • Purification via column chromatography (silica gel, petroleum ether/ethyl acetate mobile phase) and recrystallization .
  • Confirming purity via thin-layer chromatography (TLC) and elemental analysis (C, H, N) .

Q. How should spectroscopic characterization be performed for this formazan derivative?

  • Methodological Answer :

  • UV-Vis Spectroscopy : Measure absorption maxima (λmax) in methanol (10⁻⁴ mol/L) to assess electronic transitions influenced by substituents. For example, λmax shifts (Δλmax) between substituted and unsubstituted formazans can be quantified .
  • IR Spectroscopy : Identify key functional groups (e.g., N-H stretching at ~3200 cm⁻¹, C=N vibrations at ~1600 cm⁻¹) using KBr pellets .
  • X-Ray Crystallography : Determine crystal structure (e.g., orthorhombic P bca space group, unit cell parameters: a=7.9526 Å, b=18.611 Å, c=23.099 Å) and intramolecular hydrogen bonding (N-H···N) .

Q. What crystallographic software tools are essential for data analysis?

  • Methodological Answer : Use X-AREA for data collection, SHELX for structure refinement, and Mercury/Ortep for visualization. Refinement cycles should converge to R-values ≤0.07 .

Advanced Research Questions

Q. How do substituent positions (e.g., p-bromo vs. p-diphenyl) influence UV-Vis spectral properties?

  • Methodological Answer :

  • Compare λmax values of substituted derivatives (Table 1, ). For example, Δλmax = λmax(TPF) - λmax(substituted formazan) quantifies bathochromic/hypsochromic shifts.
  • Electron-withdrawing groups (e.g., -Br) decrease λmax due to reduced conjugation, while electron-donating groups enhance π→π* transitions .

Q. How can statistical methods resolve contradictions in cytotoxicity data involving formazan-based assays?

  • Methodological Answer :

  • Use One-Way ANOVA with a 5% significance threshold to compare optic density means across experimental groups.

  • Follow with Tukey HSD post-hoc tests to identify specific differences (e.g., between control media and tested groups). Normalize data to percentage of living cells using:
    % Living Cells=(Tested Group ODControl Cell OD)×100\text{\% Living Cells} = \left(\frac{\text{Tested Group OD}}{\text{Control Cell OD}}\right) \times 100

     as demonstrated in cytotoxicity studies <span data-key="36" class="reference-num" data-pages="undefined">1</span><span data-key="37" class="reference-num" data-pages="undefined">12</span>.  
    

Q. What strategies optimize synthetic yields for formazan-metal complexes?

  • Methodological Answer :
    • Chelate with transition metals (Cu²⁺, Ni²⁺) in methanol/ethanol under reflux. Monitor complexation via color changes (e.g., non-complexed formazans: orange-red; metal complexes: blue-green) .
    • Adjust stoichiometry (metal:ligand ratio) and reaction time (typically 4–8 hours) to maximize yield .

Q. How do intramolecular interactions (e.g., hydrogen bonding) affect crystallographic stability?

  • Methodological Answer :
    • Analyze X-ray data for non-covalent interactions (e.g., N-H···N hydrogen bonds) using Platon software.
    • Compare bond lengths/angles (e.g., N-N distances \sim1.3 Å) to assess planarity and stability .

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